

Introduction: Structural Elucidation of a Key Heterocyclic Moiety

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Compound of Interest

Compound Name: **2-Methyl-5-nitropyridin-3-amine**

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In the landscape of pharmaceutical research and materials science, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their utility as scaffolds in drug design and functional materials necessitates robust and unambiguous methods for structural characterization. Among these methods, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, stands as an indispensable tool. This guide provides a comprehensive analysis of the ^1H NMR spectrum of **2-Methyl-5-nitropyridin-3-amine**, a molecule whose spectral features are a direct consequence of the intricate electronic interplay between its substituents and the aromatic pyridine core.

This document is designed for researchers and drug development professionals, offering not just a theoretical prediction of the spectrum but also a field-proven protocol for its acquisition. We will delve into the causal relationships between molecular structure and spectral output, grounding our analysis in the fundamental principles of chemical shift and spin-spin coupling.

Part 1: Theoretical Analysis and Spectral Prediction

The structure of **2-Methyl-5-nitropyridin-3-amine** dictates a unique electronic environment for each proton. The pyridine ring is substituted with a weak electron-donating group (EDG), the methyl ($-\text{CH}_3$) group at C2; a strong electron-donating group, the amine ($-\text{NH}_2$) at C3; and a powerful electron-withdrawing group (EWG), the nitro ($-\text{NO}_2$) group at C5. This arrangement leads to a predictable yet nuanced ^1H NMR spectrum.

The Influence of Substituents on Proton Chemical Shifts

The chemical shift (δ) of a proton is highly sensitive to the local electron density.

- Pyridine Ring Protons (H4, H6): Unsubstituted pyridine protons resonate between δ 7.2 and 8.6 ppm. In our molecule, the potent $-NO_2$ group at C5 exercises a strong deshielding effect (inductive and resonance withdrawal), shifting protons ortho and para to it significantly downfield. Conversely, the $-NH_2$ group at C3 shields the ortho (H4) and para (H6) positions via resonance donation.
 - Proton H6: This proton is ortho to the nitro group, placing it in a highly electron-deficient environment. It is therefore expected to be the most deshielded of the aromatic protons.
 - Proton H4: This proton is positioned between the donating amine group and the withdrawing nitro group. The net effect will determine its final chemical shift, but it will be significantly influenced by both.
- Methyl Protons ($-CH_3$): The methyl group at C2 is attached to an sp^2 -hybridized carbon of the aromatic ring. It will appear as a singlet and is expected in the range of δ 2.2–2.5 ppm.
- Amine Protons ($-NH_2$): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. In a non-protic solvent like DMSO- d_6 , they typically appear as a broad singlet in the δ 3–5 ppm range.^[1] The broadening is due to quadrupole effects from the ^{14}N nucleus and potential intermolecular proton exchange.

Spin-Spin Coupling: Deciphering the Connectivity

Spin-spin coupling provides through-bond connectivity information. In this molecule, the two aromatic protons, H4 and H6, are separated by four bonds. This arrangement gives rise to a meta-coupling (4J).

- 4J (meta-coupling): The coupling constant for a four-bond meta-coupling in a pyridine ring is typically small, on the order of 2–3 Hz.^{[2][3]}
- Predicted Multiplicity:
 - The H4 signal will be split by H6, appearing as a doublet (d) with $J \approx 2$ –3 Hz.
 - The H6 signal will be split by H4, also appearing as a doublet (d) with $J \approx 2$ –3 Hz.

- The $-\text{CH}_3$ and $-\text{NH}_2$ protons are not expected to show coupling to the ring protons and will thus appear as singlets.

Predicted ^1H NMR Data Summary

The predicted spectral data are summarized in the table below. Note that exact chemical shifts can vary based on the solvent and experimental conditions.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	~8.5 - 9.0	Doublet (d)	~2-3	1H
H4	~7.5 - 8.0	Doublet (d)	~2-3	1H
$-\text{NH}_2$	~4.0 - 5.5 (broad)	Singlet (s)	N/A	2H
$-\text{CH}_3$	~2.3 - 2.5	Singlet (s)	N/A	3H

Visualization of Molecular Connectivity

The structural relationships and coupling pathways can be visualized using the following diagram.

Caption: Molecular structure and proton coupling pathway in **2-Methyl-5-nitropyridin-3-amine**.

Part 2: Experimental Protocol for Spectrum Acquisition

The following protocol is a self-validating system designed to yield a high-resolution ^1H NMR spectrum suitable for unambiguous structural confirmation.

Materials and Equipment

- Sample: **2-Methyl-5-nitropyridin-3-amine** ($\geq 98\%$ purity)^[4]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

- Internal Standard: Tetramethylsilane (TMS)
- Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tubes, volumetric flasks, micropipettes.

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation of Quality Data)

- Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial. The choice of a precise mass is critical for any subsequent quantitative analysis (qNMR).
- Using a micropipette, add 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows the N-H proton exchange, resulting in a sharper -NH₂ signal compared to what would be observed in CDCl₃.
- Add 1-2 μ L of TMS as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm to ensure it is within the active volume of the spectrometer's receiver coil.

Step 2: Spectrometer Setup and Data Acquisition

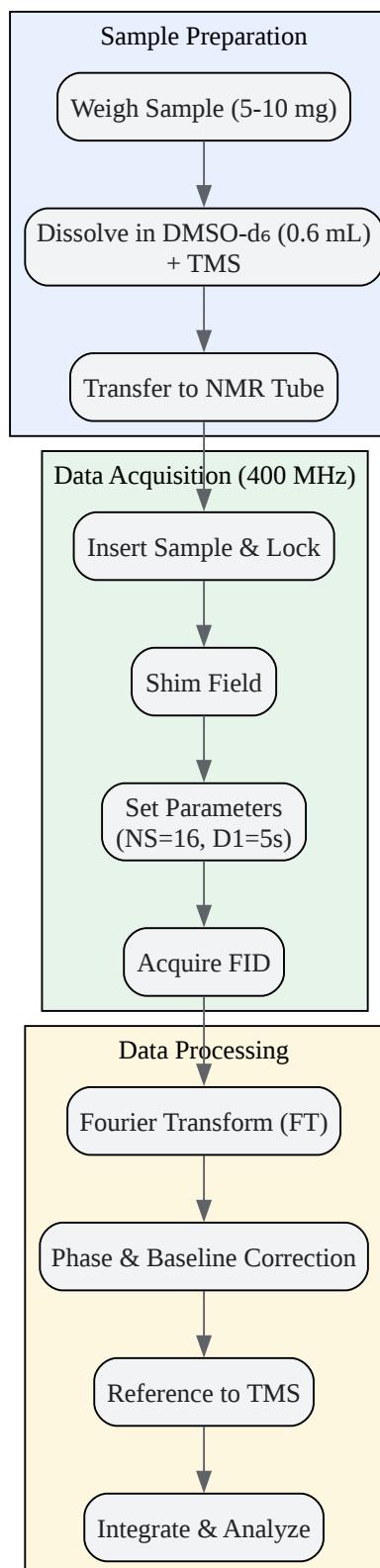
- Insert the sample into the spectrometer.
- Lock the field on the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
- Set the following acquisition parameters as a starting point:
 - Pulse Program: Standard 1D proton (zg30)
 - Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

- Number of Scans (NS): 16 (increase for dilute samples)
- Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, ensuring all protons, especially those with long T1 relaxation times, have fully relaxed.
- Acquisition Time (AQ): ~3-4 seconds. This ensures high digital resolution.
- Receiver Gain (RG): Adjust automatically to prevent signal clipping.
- Acquire the Free Induction Decay (FID).

Step 3: Data Processing

- Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio.
- Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
- Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
- Apply a baseline correction to obtain a flat baseline across the spectrum.
- Reference the spectrum by setting the TMS peak to δ 0.00 ppm.
- Integrate all signals. The integral of the aromatic protons (H4 and H6) should be calibrated to 1, and the other integrals should be normalized accordingly.^[5]
- Analyze the chemical shifts, multiplicities, and coupling constants.^[6]

Workflow Visualization



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Caption: Standard workflow for ^1H NMR spectrum acquisition and analysis.

Conclusion

The ^1H NMR spectrum of **2-Methyl-5-nitropyridin-3-amine** is a clear illustration of fundamental NMR principles. The distinct chemical shifts of the two aromatic protons are a direct readout of the powerful and opposing electronic effects of the nitro and amine substituents. Furthermore, the observable meta-coupling provides irrefutable evidence of their relative positions on the pyridine ring. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum, enabling confident structural verification of this important chemical entity. This guide serves as a robust framework for understanding and applying NMR spectroscopy in the rigorous context of chemical and pharmaceutical development.

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